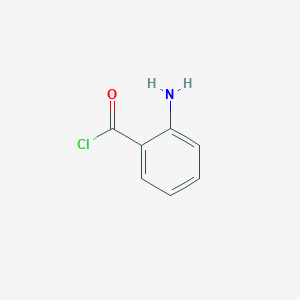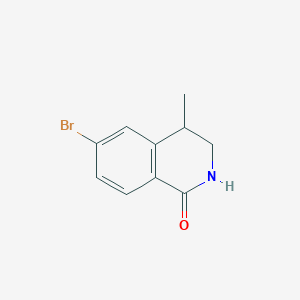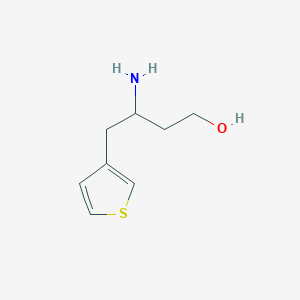
N-(4-aminocyclohexyl)thiophene-2-sulfonamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-aminocyclohexyl)thiophene-2-sulfonamide hydrochloride is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a thiophene ring, a sulfonamide group, and an aminocyclohexyl moiety. Sulfonamides are widely recognized for their role as carbonic anhydrase inhibitors, which have applications in various therapeutic areas .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminocyclohexyl)thiophene-2-sulfonamide hydrochloride typically involves the reaction of thiophene-2-sulfonyl chloride with 4-aminocyclohexylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often employs large-scale batch or continuous flow processes. These methods focus on optimizing yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures high-quality production .
化学反应分析
Types of Reactions
N-(4-aminocyclohexyl)thiophene-2-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted sulfonamides.
科学研究应用
N-(4-aminocyclohexyl)thiophene-2-sulfonamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its inhibitory effects on carbonic anhydrase enzymes.
Medicine: Potential therapeutic agent for conditions such as glaucoma, epilepsy, and certain cancers.
Industry: Utilized in the development of agrochemicals and polymers
作用机制
The compound exerts its effects primarily through the inhibition of carbonic anhydrase enzymes. The sulfonamide group binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition disrupts various physiological processes, making it useful in treating conditions like glaucoma and epilepsy .
相似化合物的比较
Similar Compounds
- 4,5-dichlorothiophene-2-sulfonamide
- 5-(aminomethyl)thiophene-2-sulfonamide
- (4-nitrophenyl)sulfonyltryptophan
Uniqueness
N-(4-aminocyclohexyl)thiophene-2-sulfonamide hydrochloride is unique due to its specific combination of a thiophene ring, sulfonamide group, and aminocyclohexyl moiety. This structure imparts distinct inhibitory properties on carbonic anhydrase enzymes, making it a valuable compound in therapeutic research .
属性
分子式 |
C10H17ClN2O2S2 |
|---|---|
分子量 |
296.8 g/mol |
IUPAC 名称 |
N-(4-aminocyclohexyl)thiophene-2-sulfonamide;hydrochloride |
InChI |
InChI=1S/C10H16N2O2S2.ClH/c11-8-3-5-9(6-4-8)12-16(13,14)10-2-1-7-15-10;/h1-2,7-9,12H,3-6,11H2;1H |
InChI 键 |
BXZIUPKGZASTHR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1N)NS(=O)(=O)C2=CC=CS2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate](/img/structure/B13969583.png)
![(5Z)-benzyl 7-[(1R,2R,3R)-3-benzyloxy-2-[(E)-4,4-difluoro-3-oxooct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B13969591.png)


![2-(Bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13969613.png)








